5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves two substitution reactions . The structure of the compound is confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry (MS) .Molecular Structure Analysis
The molecular structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is confirmed by various spectroscopic techniques such as FTIR, ^1H and ^13C NMR spectroscopy, and MS .Chemical Reactions Analysis
The compound is involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a colorless oily substance at room temperature . It has a molecular formula of C12H17BO2 .Scientific Research Applications
Synthesis and Characterization
- The compound and related derivatives have been synthesized and characterized using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Such studies are crucial for confirming molecular structures and understanding the physical and chemical properties of these compounds (Liao et al., 2022).
Catalysis and Organic Synthesis
- Research has been conducted on the use of this compound in palladium-catalyzed borylation reactions, highlighting its role in the synthesis of organoboron compounds, which are important in organic synthesis and pharmaceuticals (Takagi & Yamakawa, 2013).
Density Functional Theory (DFT) Studies
- DFT calculations have been performed on this compound to predict molecular structures, providing insights into its potential interactions and reactivity. This approach is essential for the design of new materials and drugs (Wu et al., 2021).
Intermediates in Organic Chemistry
- This compound serves as an intermediate in organic chemistry, particularly in the synthesis of complex molecules. Its role in facilitating substitution reactions and crystallographic analyses has been explored (Huang et al., 2021).
Development of New Drugs and Chemicals
- Its derivatives have been used as building blocks in the synthesis of new drugs and odorants, showing the compound's versatility in drug discovery and material science (Büttner et al., 2007).
Analytical Chemistry and Sensor Development
- Applications in analytical chemistry, such as the development of electrochemical sensors for in vivo monitoring of biological processes, have been investigated. This showcases the compound's potential in biosensing technologies (Luo et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(14)16)6-15-7-9/h5-7H,1-4H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLZODHYCOZPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730865 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide | |
CAS RN |
1169402-51-0 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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